molecular formula C15H12N2O4 B7051856 (3-Carbamoylphenyl) 4-carbamoylbenzoate

(3-Carbamoylphenyl) 4-carbamoylbenzoate

Cat. No.: B7051856
M. Wt: 284.27 g/mol
InChI Key: PCERTBAHFCFYIN-UHFFFAOYSA-N
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Description

(3-Carbamoylphenyl) 4-carbamoylbenzoate is an organic compound that features both carbamoyl and benzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Carbamoylphenyl) 4-carbamoylbenzoate typically involves the esterification of 3-carbamoylphenol with 4-carbamoylbenzoic acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(3-Carbamoylphenyl) 4-carbamoylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Nitro, bromo, or sulfonic acid derivatives, depending on the specific substitution reaction.

Scientific Research Applications

(3-Carbamoylphenyl) 4-carbamoylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Carbamoylphenyl) 4-carbamoylbenzoate involves its interaction with specific molecular targets. The carbamoyl groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings can also participate in π-π interactions, further affecting the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Carbamoylphenyl) 4-carbamoylbenzoate is unique due to the presence of both carbamoyl and benzoate groups, which provide a combination of properties that can be exploited in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a versatile compound in research and industry.

Properties

IUPAC Name

(3-carbamoylphenyl) 4-carbamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c16-13(18)9-4-6-10(7-5-9)15(20)21-12-3-1-2-11(8-12)14(17)19/h1-8H,(H2,16,18)(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCERTBAHFCFYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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